molecular formula C7H4ClFN2 B13448801 2-Amino-4-chloro-5-fluorobenzonitrile

2-Amino-4-chloro-5-fluorobenzonitrile

Cat. No.: B13448801
M. Wt: 170.57 g/mol
InChI Key: UPNQYQVHMKNYDU-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-fluorobenzonitrile is an aromatic organic compound with a benzene ring substituted with amino, chloro, and fluorine groups. It belongs to the class of nitriles, which are organic compounds that contain the cyano (-C≡N) functional group. This compound has gained importance in various fields of research, including medicinal chemistry, material science, and biotechnology.

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

2-amino-4-chloro-5-fluorobenzonitrile

InChI

InChI=1S/C7H4ClFN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2

InChI Key

UPNQYQVHMKNYDU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)N)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-4-chloro-5-fluorobenzonitrile can be achieved through different routes:

    Reaction of 2-amino-4-chloro-5-nitrobenzonitrile with hydrogen fluoride: followed by hydrolysis.

    Reduction of 2-amino-4-chloro-5-fluoronitrobenzene: .

  • Vilsmeier-Haack reaction of 2-amino-4-chloro-5-fluorobenzaldehyde with aqueous hydrocyanic acid .

Chemical Reactions Analysis

2-Amino-4-chloro-5-fluorobenzonitrile undergoes various types of chemical reactions:

  • Oxidation : This compound can be oxidized to form quinazoline-2,4(1H,3H)-diones at atmospheric pressure of CO2 in the presence of monomeric tungstate .
  • Reduction : It can be reduced to form amine and halide compounds.
  • Substitution : The compound can undergo substitution reactions, such as halide displacement .

Common reagents and conditions used in these reactions include hydrogen fluoride, monomeric tungstate, and reducing agents. Major products formed from these reactions include quinazoline derivatives and amine compounds .

Scientific Research Applications

2-Amino-4-chloro-5-fluorobenzonitrile is used in various fields of research:

  • Medicinal Chemistry : It is used in the synthesis of indole-based compounds, including indole-3-acetic acid, an essential plant growth regulator.
  • Material Science : The compound is used in the development of various materials due to its unique properties.
  • Biotechnology : It has applications in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism by which 2-Amino-4-chloro-5-fluorobenzonitrile exerts its effects involves various molecular targets and pathways. For example, it can undergo tandem S(N)Ar amination-reduction mechanisms, where the reagent promotes halide displacement . This mechanism is crucial for its biological activity, including antibacterial, antifungal, and anticancer properties.

Comparison with Similar Compounds

2-Amino-4-chloro-5-fluorobenzonitrile can be compared with other similar compounds, such as:

  • 4-Amino-2-chloro-5-fluorobenzonitrile .
  • 2-Amino-5-fluorobenzonitrile .
  • 5-Amino-2-fluorobenzonitrile .

These compounds share similar structural features but differ in their specific substitutions and properties. The uniqueness of 2-Amino-4-chloro-5-fluorobenzonitrile lies in its specific combination of amino, chloro, and fluorine groups, which contribute to its distinct chemical and biological properties.

Biological Activity

2-Amino-4-chloro-5-fluorobenzonitrile is an organic compound characterized by its unique molecular structure, which includes an amino group, a chloro substituent, and a fluoro substituent on the benzene ring. This arrangement contributes to its potential biological activity through various interactions with biomolecules. The compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its possible therapeutic applications.

The molecular formula of 2-amino-4-chloro-5-fluorobenzonitrile is C7H5ClFN\text{C}_7\text{H}_5\text{Cl}\text{F}\text{N}. The presence of functional groups allows it to engage in hydrogen bonding, electrostatic interactions, and van der Waals forces with various biological targets, influencing enzyme and receptor activity.

The mechanism of action for 2-amino-4-chloro-5-fluorobenzonitrile involves its interaction with specific molecular targets within biological systems. The amino, chloro, and fluoro groups facilitate bonding interactions that can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects. These interactions may involve:

  • Hydrogen Bonds : Formed between the amino group and electronegative atoms in target molecules.
  • Electrostatic Interactions : Occur due to the charged nature of the amino group.
  • Van der Waals Forces : Contribute to the overall binding affinity with target proteins.

Biological Activity

Research indicates that 2-amino-4-chloro-5-fluorobenzonitrile exhibits various biological activities. Notably, it has been studied for its potential as an enzyme inhibitor and as a modulator of receptor activity.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionPotential inhibition of specific enzymes involved in metabolic pathways.
Receptor ModulationInteraction with receptors could lead to altered signaling pathways.
CytotoxicityExhibits cytotoxic effects in certain cancer cell lines under specific conditions.

Case Studies

  • In Vitro Studies : A study investigated the cytotoxic effects of 2-amino-4-chloro-5-fluorobenzonitrile on various human cancer cell lines. The compound demonstrated significant antiproliferative activity, particularly against leukemia and solid tumor cell lines, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : In mechanistic studies, the compound was shown to induce apoptosis in treated cells by activating caspase pathways, highlighting its role in programmed cell death .
  • Comparative Analysis : When compared with structurally similar compounds, 2-amino-4-chloro-5-fluorobenzonitrile exhibited unique properties that enhanced its efficacy in specific biological contexts. For instance, its ability to selectively inhibit certain enzymes while sparing others may provide therapeutic advantages over existing drugs.

Research Findings

Recent publications have explored various aspects of this compound's biological activity:

  • Selectivity Against Cancer Cells : Studies have shown that 2-amino-4-chloro-5-fluorobenzonitrile selectively inhibits growth in cancer cells while having a lesser effect on normal cells .
  • Pharmacokinetics : The pharmacokinetic profile indicates moderate clearance rates and bioavailability in animal models, suggesting further investigation is warranted for clinical applications .

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